

# Solid-State $^{65}\text{Cu}$ NMR Spectroscopy: A Powerful Tool for Structural Elucidation

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## Compound of Interest

Compound Name: Copper-65

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## Application Note & Protocol

For researchers, scientists, and professionals in drug development, understanding the precise local coordination environment and three-dimensional structure of copper centers is crucial for elucidating reaction mechanisms, structure-activity relationships, and material properties. Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy of the  $^{65}\text{Cu}$  nucleus offers a direct and sensitive probe for investigating the local structure of copper(I) in a variety of solid materials, including inorganic complexes, organometallics, and metal-organic frameworks (MOFs).[1][2][3] This technique is particularly valuable for characterizing non-crystalline or poorly ordered materials where diffraction methods may be limited.[4][5]

Copper has two NMR active isotopes,  $^{63}\text{Cu}$  and  $^{65}\text{Cu}$ , both of which are quadrupolar nuclei with a spin of  $3/2$ . [3][6] While  $^{63}\text{Cu}$  is more naturally abundant and thus more sensitive,  $^{65}\text{Cu}$  is often the preferred nucleus for solid-state NMR studies.[6][7] This preference arises because  $^{65}\text{Cu}$  possesses a smaller nuclear quadrupole moment, which leads to narrower spectral lines and simplifies spectral interpretation, despite its lower gyromagnetic ratio.[7] This application note provides an overview of the application of  $^{65}\text{Cu}$  ssNMR for structural analysis and detailed protocols for key experiments.

## Principle of the Method

Solid-state  $^{65}\text{Cu}$  NMR spectroscopy directly probes the local electronic environment of the copper nucleus. The resulting NMR spectrum is shaped by several key interactions, primarily the chemical shift anisotropy (CSA) and the nuclear quadrupolar interaction.[3][8] The

quadrupolar interaction, which arises from the coupling of the nuclear quadrupole moment with the local electric field gradient (EFG), is particularly sensitive to the symmetry of the coordination sphere around the copper ion.<sup>[1][9]</sup> Variations in coordination number, ligand type, and geometry result in distinct changes in the <sup>65</sup>Cu NMR lineshape, providing a fingerprint of the copper site.<sup>[3][7]</sup>

## Applications in Structural Analysis

Solid-state <sup>65</sup>Cu NMR spectroscopy has proven to be a powerful tool for:

- **Determining Copper Coordination Environments:** The quadrupolar coupling constant (CQ), a key parameter extracted from <sup>65</sup>Cu NMR spectra, is highly correlated with the coordination number and geometry of the Cu(I) center.<sup>[3]</sup> This allows for the differentiation between two-, three-, and four-coordinate copper sites.<sup>[1][7]</sup>
- **Characterizing Polymorphs and Amorphous Materials:** ssNMR is highly sensitive to the local structure, making it an excellent technique for identifying and characterizing different solid forms of a compound, including crystalline and amorphous phases.<sup>[2][4]</sup>
- **Investigating Host-Guest Interactions in MOFs:** The technique can be used to monitor changes in the copper coordination environment upon the adsorption of guest molecules within the pores of MOFs, providing insights into binding and activation processes.<sup>[10]</sup>
- **Probing Metal Centers in Proteins:** Low-temperature <sup>65</sup>Cu NMR has been successfully applied to study the Cu(I) site in metalloproteins, offering valuable information on the electronic structure of the active site.<sup>[11][12]</sup>

## Quantitative Data Summary

The following tables summarize typical <sup>65</sup>Cu NMR parameters observed for different copper(I) coordination environments. These values can serve as a useful reference for interpreting experimental data.

Table 1: <sup>65</sup>Cu Quadrupolar Coupling Constants for Various Coordination Geometries

Coordination Number	Geometry	<sup>65</sup> Cu Quadrupolar Coupling Constant (CQ) [MHz]
2	Linear	60 - 75
3	Trigonal Planar	30 - 50
4	Tetrahedral	18 - 30

Data compiled from multiple sources, including references[1][3][7].

Table 2: <sup>65</sup>Cu Chemical Shift Ranges for Common Copper(I) Species

Compound Type	Isotropic Chemical Shift ( $\delta_{iso}$ ) [ppm]
Copper(I) Halides	-50 to 150
Copper(I) Phosphine Complexes	-150 to 100
Copper(I) in MOFs	450 to 550

Chemical shifts are referenced to [Cu(CH<sub>3</sub>CN)<sub>4</sub>][ClO<sub>4</sub>]. Data compiled from references[3][6][13].

## Experimental Protocols

Acquiring high-quality solid-state <sup>65</sup>Cu NMR spectra requires specialized techniques due to the large spectral widths caused by the quadrupolar interaction and chemical shift anisotropy.[1][7] The following protocols describe the setup for a typical static (non-spinning) wide-line <sup>65</sup>Cu NMR experiment.

### Protocol 1: Static <sup>65</sup>Cu Hahn-Echo Experiment

This is a robust pulse sequence for acquiring undistorted powder patterns of quadrupolar nuclei.

#### 1. Sample Preparation:

- Finely powder the solid sample to ensure random orientation of the crystallites.
- Pack the sample tightly into a suitable NMR rotor (e.g., 4 mm zirconia rotor).[14] Ensure the sample is well-balanced to prevent rotor instability.

## 2. Spectrometer Setup:

- Tune the NMR probe to the  $^{65}\text{Cu}$  Larmor frequency at the given magnetic field strength.
- Set the reference frequency using a standard reference compound such as  $[\text{Cu}(\text{CH}_3\text{CN})_4][\text{ClO}_4]$ . [6][13]

## 3. Pulse Sequence and Parameters:

- Pulse Sequence:  $\pi/2 - \tau - \pi - \tau - \text{acquire}$
- $\pi/2$  Pulse Width: Calibrate the  $90^\circ$  pulse width for  $^{65}\text{Cu}$ . Typical values range from 2 to 5  $\mu\text{s}$ .
- Inter-pulse Delay ( $\tau$ ): Set  $\tau$  to a short value (e.g., 20-50  $\mu\text{s}$ ) to minimize signal loss due to  $T_2$  relaxation.
- Recycle Delay: Should be at least 1.5 times the  $T_1$  relaxation time of the  $^{65}\text{Cu}$  nucleus. For many  $\text{Cu}(\text{I})$  complexes, this can be on the order of seconds.
- Acquisition Mode: Use frequency-stepped acquisition to cover the wide spectral range.[1][7] The transmitter frequency is moved in increments across the expected spectral width, and the resulting spectra are co-added.

## 4. Data Processing:

- Apply a Fourier transform to the acquired echo signal.
- Sum the spectra from each frequency step to reconstruct the full powder pattern.
- Perform a baseline correction.

## Protocol 2: Static $^{65}\text{Cu}$ QCPMG Experiment

The Quadrupolar Carr-Purcell-Meiboom-Gill (QCPMG) sequence can provide a significant signal-to-noise enhancement compared to a simple Hahn-echo, especially for broad signals.[1]

### 1. Sample Preparation and Spectrometer Setup:

- Follow steps 1 and 2 from Protocol 1.

### 2. Pulse Sequence and Parameters:

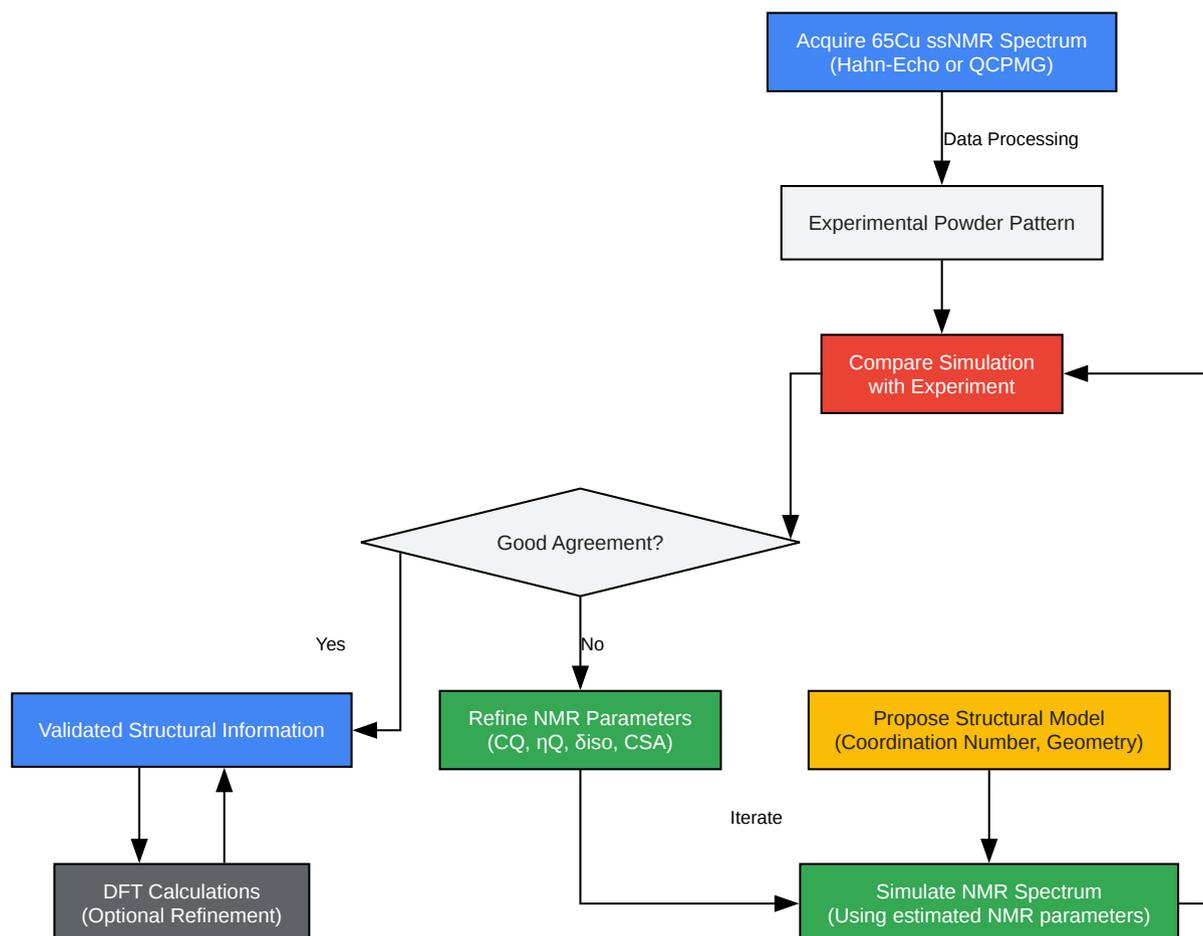
- Pulse Sequence:  $\pi/2 - \tau - (\pi - 2\tau)n$  - acquire echoes
- $\pi/2$  and  $\pi$  Pulse Widths: Calibrate as in Protocol 1.
- Inter-pulse Delay ( $\tau$ ): Keep  $\tau$  short.
- Number of Echoes ( $n$ ): A larger 'n' increases the signal but is limited by T2 relaxation. Start with a moderate number (e.g., 16 or 32) and optimize.
- Recycle Delay: As in Protocol 1.
- Acquisition Mode: Frequency-stepped acquisition is also employed here.[\[1\]](#)[\[7\]](#)

### 3. Data Processing:

- Co-add the individual echoes from the echo train.
- Apply a Fourier transform.
- Sum the spectra from each frequency step.
- Perform a baseline correction.

## Data Analysis and Interpretation Workflow

The analysis of solid-state  $^{65}\text{Cu}$  NMR spectra typically involves simulating the experimental lineshape to extract the key NMR parameters. This process allows for the determination of the local structure around the copper atom.

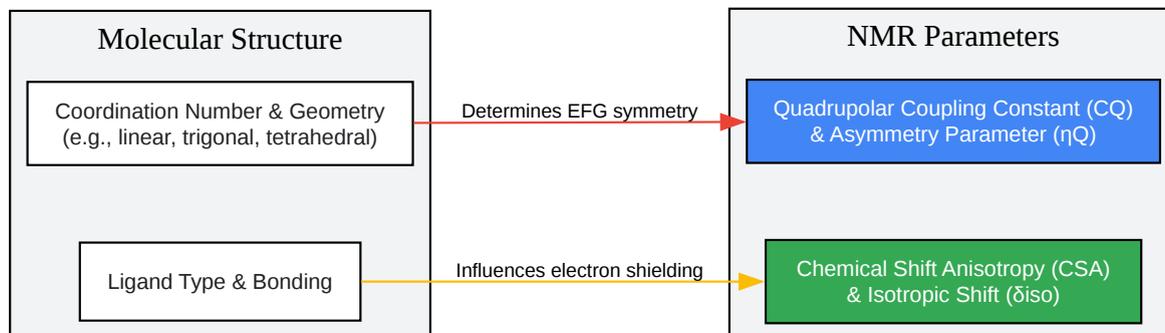


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Caption: Workflow for structural analysis using  $^{65}\text{Cu}$  ssNMR.

## Logical Relationship of NMR Parameters and Molecular Structure

The parameters obtained from the simulation of the  $^{65}\text{Cu}$  NMR spectrum are directly related to the molecular structure of the copper complex. Understanding these relationships is key to accurate structural elucidation.



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Caption: Correlation of NMR parameters with molecular structure.

## Conclusion

Solid-state  $^{65}\text{Cu}$  NMR spectroscopy is a highly effective technique for obtaining detailed structural information about copper(I) centers in a wide range of materials.[3] When combined with quantum chemical calculations, it can provide a comprehensive understanding of the local coordination environment.[1][12] The protocols and data presented in this application note serve as a guide for researchers looking to employ this powerful analytical tool in their structural analysis workflows.

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